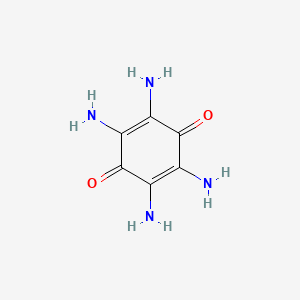

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Overview

Description

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (CHDT) is a cyclic ketone with two nitrogen atoms that is widely used in the field of chemistry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 180.25 g/mol. CHDT is a versatile compound that is used as a reagent in many different types of chemical reactions. It is especially useful in organic synthesis due to its ability to form stable complexes with many organic compounds.

Scientific Research Applications

Application in Anticancer Research

- Specific Scientific Field : Anticancer Research

- Summary of the Application : 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-, and its derivatives have shown significant antiproliferative effects against different human cancer cell lines . These compounds have been identified as potential anticancer drugs .

- Methods of Application or Experimental Procedures : The antitumor activities were evaluated in vitro by examining their cytotoxic effects against different human cancer cell lines . All cell lines tested were plated in 96-multiwell and treated with the compound at different concentrations. Cell viability was evaluated by MTT assay . Apoptosis was assessed by the system of double labeling with PI and Annexin-V, and the effect of the compounds on ROS formation was measured by the dichlorofluorescein fluorescence .

- Results or Outcomes : The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds . In detail, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V), 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) and 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) showed most prominent cytotoxicity against almost human tumour cell lines . Compound V was further subjected to downstream apoptotic analysis, demonstrating a time-dependent pro-apoptotic activity on human melanoma M14 cell line mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage .

Application in Drug Synthesis

- Specific Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is an important intermediate product, particularly for the synthesis of drugs .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Unfortunately, the exact details are not available in the source .

Application in Oxidation Reactions

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : This compound is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .

- Methods of Application or Experimental Procedures : In the specific example provided, a complete conversion of the starting material in o-hydroxyquinone was observed .

- Results or Outcomes : The results showed that this compound can be effectively used as a catalyst in oxidation reactions, providing a new method for the oxidation of 2,6-disubstituted phenols .

Application in Gas Phase Ion Energetics

- Specific Scientific Field : Physical Chemistry

- Summary of the Application : This compound has been studied for its behavior in the gas phase, particularly in relation to its ion energetics .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific experiment being conducted. Unfortunately, the exact details are not available in the source .

Application in Organic Synthesis

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : This compound is an important intermediate product, particularly for the synthesis of drugs .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Unfortunately, the exact details are not available in the source .

properties

IUPAC Name |

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCPEFCQYRQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509655 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

CAS RN |

1128-13-8 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)